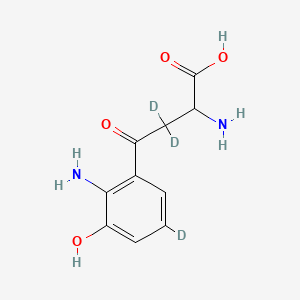

3-Hydroxykynurenine-d3

Description

Propriétés

Formule moléculaire |

C10H12N2O4 |

|---|---|

Poids moléculaire |

227.23 g/mol |

Nom IUPAC |

2-amino-4-(2-amino-5-deuterio-3-hydroxyphenyl)-3,3-dideuterio-4-oxobutanoic acid |

InChI |

InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)/i1D,4D2 |

Clé InChI |

VCKPUUFAIGNJHC-NZALAYQPSA-N |

SMILES isomérique |

[2H]C1=CC(=C(C(=C1)O)N)C(=O)C([2H])([2H])C(C(=O)O)N |

SMILES canonique |

C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N |

Origine du produit |

United States |

Enzymatic and Metabolic Transformations of 3 Hydroxykynurenine

Biosynthesis of 3-Hydroxykynurenine via Kynurenine (B1673888) 3-Monooxygenase (KMO)

The synthesis of 3-Hydroxykynurenine from L-kynurenine is a critical branching point in the kynurenine pathway. nih.govtaylorandfrancis.com This reaction is catalyzed by the enzyme Kynurenine 3-Monooxygenase (KMO). taylorandfrancis.comnih.gov KMO is an NADPH-dependent flavin monooxygenase that inserts a hydroxyl group into the aromatic ring of kynurenine. nih.govwikipedia.orgmdpi.com

The catalytic mechanism involves several steps. Initially, L-kynurenine binds to the enzyme, followed by the reduction of the FAD cofactor by NADPH. wikipedia.orgmdpi.com After NADP+ is released, molecular oxygen binds to the complex, forming a reactive FAD-hydroperoxide intermediate. wikipedia.orgmdpi.com This intermediate serves as the source for the electrophilic hydroxylation of L-kynurenine, yielding 3-hydroxy-L-kynurenine. wikipedia.org The release of the product, 3-HK, is considered the rate-limiting step of the reaction. mdpi.com In the brain, KMO is predominantly expressed in microglia, the resident immune cells. frontiersin.org

| Parameter | Description | Source |

|---|---|---|

| Enzyme Name | Kynurenine 3-Monooxygenase (KMO) | nih.gov |

| Substrate | L-Kynurenine | taylorandfrancis.comwikipedia.org |

| Product | 3-Hydroxy-L-kynurenine (3-HK) | nih.govwikipedia.org |

| Cofactors | FAD, NADPH | nih.govwikipedia.orgmdpi.com |

| Reaction Type | Hydroxylation | wikipedia.orghmdb.ca |

| Significance | Represents a key branch point in the kynurenine pathway, directing metabolism toward neuroactive and potentially neurotoxic compounds. | nih.govwikipedia.orgfrontiersin.org |

Catabolic Pathways and Downstream Metabolite Formation

Once formed, 3-Hydroxykynurenine serves as a substrate for two primary enzymatic pathways, leading to the formation of distinct downstream metabolites.

Kynureninase (KYNU)-Mediated Conversion to 3-Hydroxyanthranilic Acid

The enzyme kynureninase (KYNU) catalyzes the hydrolytic cleavage of 3-Hydroxykynurenine. taylorandfrancis.comresearchgate.net This reaction yields 3-hydroxyanthranilic acid (3-HAA) and alanine. taylorandfrancis.comresearchgate.net Kynureninase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme and exhibits a preference for 3-HK over L-kynurenine as a substrate. hmdb.caresearchgate.net The product, 3-HAA, is a significant metabolite itself, as it is a precursor for the synthesis of quinolinic acid, an NMDA receptor agonist, and ultimately nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). taylorandfrancis.comnih.govresearchgate.net

Kynurenine Aminotransferase (KAT)-Mediated Conversion to Xanthurenic Acid

In an alternative pathway, 3-Hydroxykynurenine can undergo transamination to form xanthurenic acid (XA). taylorandfrancis.comfrontiersin.org This conversion is catalyzed by kynurenine aminotransferases (KATs), a family of PLP-dependent enzymes. researchgate.netfrontiersin.orgnih.gov Studies in rat, mouse, and human brain tissue have identified KAT II as the primary enzyme responsible for this transformation. nih.gov The formation of xanthurenic acid from 3-HK has been demonstrated both in tissue homogenates and in vivo. nih.gov This pathway represents a significant route for 3-HK metabolism, leading to a metabolite with its own distinct biological activities. frontiersin.orgnih.gov

| Enzyme | Substrate | Product | Metabolic Pathway | Source |

|---|---|---|---|---|

| Kynureninase (KYNU) | 3-Hydroxykynurenine | 3-Hydroxyanthranilic Acid (3-HAA) | Leads to Quinolinic Acid and NAD+ synthesis | taylorandfrancis.comhmdb.caresearchgate.net |

| Kynurenine Aminotransferase (KAT) | 3-Hydroxykynurenine | Xanthurenic Acid (XA) | Forms a distinct branch of the kynurenine pathway | taylorandfrancis.comfrontiersin.orgnih.gov |

Regulatory Mechanisms Governing 3-Hydroxykynurenine Metabolic Flux

The metabolic flux through the 3-Hydroxykynurenine-centered pathways is tightly regulated, primarily at the KMO enzymatic step. KMO is considered a pivotal junction that determines the balance between the production of kynurenic acid (from L-kynurenine via KAT) and the 3-HK-downstream metabolites. nih.govfrontiersin.org

Under normal physiological conditions, kynurenine metabolism in the brain may favor the formation of the neuroprotective kynurenic acid. frontiersin.org However, during inflammatory conditions, pro-inflammatory cytokines such as interferon-gamma can upregulate the expression and activity of KMO. frontiersin.orgresearchgate.netnih.gov This upregulation shifts the metabolic flux, shunting L-kynurenine away from kynurenic acid production and towards the increased synthesis of 3-HK. frontiersin.org This, in turn, leads to higher levels of its downstream metabolites, including 3-hydroxyanthranilic acid and quinolinic acid. frontiersin.orgnih.gov

Mechanistic Investigations of 3 Hydroxykynurenine S Biological Functions

Role in Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

3-Hydroxykynurenine (3-HK) is a redox-active molecule with a dual role in cellular oxidative balance. nih.govmdpi.com At elevated concentrations or under specific physiological conditions, 3-HK can act as a potent pro-oxidant, contributing to cellular damage through the generation of reactive oxygen species (ROS). fndhealth.combiorxiv.org The autoxidation of 3-HK can lead to the production of superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH). nih.govplos.org This process is considered a significant contributor to the neurotoxicity associated with 3-HK. nih.gov The generation of these ROS can induce oxidative damage to crucial cellular components, including lipids, proteins, and DNA, ultimately leading to apoptosis. nih.govnih.gov

Conversely, some studies have suggested that under certain conditions, 3-HK and its downstream metabolite, 3-hydroxyanthranilic acid (3-HAA), can exhibit antioxidant properties by scavenging peroxyl radicals. biorxiv.orgovid.com This paradoxical behavior underscores the complexity of 3-HK's role in cellular redox modulation, which appears to be highly dependent on its concentration and the surrounding biochemical environment. nih.govmdpi.com The interaction of 3-HK with enzymes like xanthine (B1682287) oxidase can significantly amplify its capacity to generate ROS, leading to internucleosomal DNA damage and apoptotic cell death. nih.gov Furthermore, the pro-oxidant effects of 3-HK can be exacerbated by the presence of other metabolites, such as quinolinic acid, which acts synergistically to increase ROS production. mdpi.com

| Research Finding | Organism/Cell Model | Key Outcome | Reference(s) |

| 3-HK induces ROS-mediated apoptosis. | Human Colon Cancer Cells (HCT116) | Increased ROS production and Annexin V staining, indicating apoptosis. | nih.gov |

| 3-HK generates free radicals. | General | Implicated as a free radical generator in the kynurenine (B1673888) pathway. | taylorandfrancis.com |

| Autoxidation of 3-HK produces ROS. | General | Leads to the hyperproduction of noxious ROS, causing cellular damage. | plos.org |

| 3-HK toxicity is inhibited by antioxidants. | Primary Cultured Striatal Neurons | Indicates that ROS generation is essential for its toxic effects. | nih.gov |

Perturbations in Cellular Bioenergetics and Core Metabolic Cycles

Recent metabolomic studies have identified 3-HK as a potent disruptor of the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production. nih.govnih.gov Treatment of cells with 3-HK leads to a significant perturbation of TCA cycle intermediates. Specifically, an accumulation of citrate (B86180) and aconitate is observed, coupled with a decrease in isocitrate and all subsequent downstream metabolites. biorxiv.orgnih.govnih.gov This metabolic signature strongly suggests an inhibition of the enzyme aconitase, which catalyzes the conversion of citrate to isocitrate. nih.govnih.gov Aconitase is known to be particularly sensitive to oxidative stress, and its inhibition by ROS generated from 3-HK is a plausible mechanism for the observed disruption of the TCA cycle. biorxiv.orgnih.gov This impairment of the TCA cycle can have profound consequences for cellular bioenergetics, leading to a deficit in ATP production and cellular dysfunction.

| Affected Metabolite | Change upon 3-HK Treatment | Implied Enzymatic Effect | Reference(s) |

| Citrate | Increased | Inhibition of Aconitase | biorxiv.orgnih.govnih.gov |

| Aconitate | Increased | Inhibition of Aconitase | biorxiv.orgnih.govnih.gov |

| Isocitrate | Decreased | Inhibition of Aconitase | biorxiv.orgnih.govnih.gov |

| Downstream TCA Metabolites | Decreased | Disruption of TCA Cycle Flow | biorxiv.orgnih.govnih.gov |

The induction of oxidative stress by 3-HK directly impacts the cellular antioxidant defense systems, most notably glutathione (B108866) (GSH) homeostasis. nih.gov Glutathione is a critical intracellular antioxidant that plays a key role in neutralizing ROS and maintaining the cellular redox state. nih.gov Studies have demonstrated that exposure to 3-HK leads to a dramatic depletion of the reduced form of glutathione (GSH) and a decrease in the total glutathione pool. biorxiv.orgnih.gov This depletion is a direct consequence of the increased oxidative burden imposed by 3-HK-mediated ROS generation, as GSH is consumed in the process of detoxifying these reactive species. nih.gov The resulting disruption of glutathione homeostasis further sensitizes cells to oxidative damage and can trigger apoptotic pathways.

Neurobiological Mechanisms and Pathophysiological Associations

The neurotoxic properties of 3-HK are primarily attributed to its ability to induce neuronal apoptosis. nih.govmdpi.com This process is initiated by the generation of oxidative stress, which triggers a cascade of events leading to programmed cell death. nih.gov The uptake of 3-HK into neurons via large neutral amino acid transporters is a critical step for its toxicity. nih.gov Once inside the cell, 3-HK-induced ROS production can lead to mitochondrial dysfunction and the activation of apoptotic signaling pathways. nih.gov Morphological changes characteristic of apoptosis, such as cell body shrinkage and nuclear chromatin condensation and fragmentation, have been observed in neurons exposed to 3-HK. nih.gov Furthermore, the neurotoxic effects of 3-HK can be potentiated by other kynurenine pathway metabolites, such as quinolinic acid, which can enhance ROS production and excitotoxicity. mdpi.comnih.gov

Dysregulation of the kynurenine pathway and elevated levels of 3-HK have been implicated in the pathophysiology of several neurodegenerative disorders, including Huntington's disease (HD) and Alzheimer's disease (AD). taylorandfrancis.comnih.govle.ac.uk

Huntington's Disease: In both human patients and animal models of HD, increased brain concentrations of 3-HK have been reported. biorxiv.orgnih.gov In transgenic mouse models of HD, elevated levels of 3-HK and its downstream neurotoxic product, quinolinic acid, correlate with the onset of disease phenotypes. le.ac.uknih.gov The accumulation of 3-HK is thought to contribute to the characteristic striatal and cortical neurodegeneration in HD through the induction of oxidative stress and apoptosis. nih.govnih.gov Genetic and pharmacological inhibition of kynurenine 3-monooxygenase (KMO), the enzyme that produces 3-HK, has been shown to be neuroprotective in a Drosophila model of HD, highlighting the causative role of this metabolite in the disease process. nih.govnih.gov

Alzheimer's Disease: Evidence also points to the involvement of 3-HK in the pathogenesis of AD. nih.govmdpi.com Increased serum levels of 3-HK have been observed in AD patients compared to controls. nih.gov Since 3-HK can cross the blood-brain barrier, elevated peripheral levels may lead to increased availability of this neurotoxin in the brain. le.ac.uknih.gov In the context of AD, 3-HK-induced oxidative stress and neuronal cell death may contribute to the progressive neuronal loss and cognitive decline characteristic of the disease. frontiersin.orgresearchgate.net The neuroinflammatory environment present in the AD brain can further drive the kynurenine pathway towards the production of neurotoxic metabolites like 3-HK. mdpi.com

| Disease Model | Key Finding | Implication | Reference(s) |

| Huntington's Disease (Human and Mouse Models) | Elevated brain levels of 3-HK and quinolinic acid. | Contribution to striatal and cortical neurodegeneration via oxidative stress. | biorxiv.orgle.ac.uknih.gov |

| Huntington's Disease (Drosophila Model) | Inhibition of KMO (enzyme producing 3-HK) is neuroprotective. | Demonstrates a causative role of 3-HK in neurodegeneration. | nih.govnih.gov |

| Alzheimer's Disease (Human Patients) | Increased serum concentrations of 3-HK. | Enhanced availability of neurotoxic 3-HK in the brain. | nih.gov |

| Alzheimer's Disease (General) | 3-HK-induced oxidative stress and neuroinflammation contribute to pathology. | A mechanistic link between the kynurenine pathway and AD progression. | frontiersin.orgresearchgate.netmdpi.com |

Immunological Modulation

3-Hydroxykynurenine (3-HK), a metabolite of the essential amino acid tryptophan, has demonstrated significant immunomodulatory activities. Its effects are particularly notable in the context of T-cell function and inflammatory responses, where it can exert both pro- and anti-inflammatory actions depending on the cellular environment.

Research has shown that 3-hydroxykynurenine can directly impact T-lymphocyte activity. In vitro studies have demonstrated that 3-HK, along with another kynurenine pathway metabolite, 3-hydroxyanthranilic acid (3-HAA), inhibits T-lymphocyte proliferation. nih.gov This inhibitory effect is also associated with a significant level of T-cell death. nih.gov The capacity of kynurenine pathway metabolites to induce apoptosis in effector T cells is a recognized mechanism of immune modulation. frontiersin.org

Furthermore, the kynurenine pathway, in general, is implicated in skewing T-cell differentiation towards a regulatory phenotype. researchgate.net Metabolites within this pathway can promote the development of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and preventing excessive immune responses. frontiersin.org Specifically, 3-hydroxykynurenine has been shown to induce the development of regulatory T-cells. nih.govscispace.com This suggests that 3-HK may contribute to an immunosuppressive environment, a key function of the indoleamine 2,3-dioxygenase (IDO) pathway from which it is derived. nih.gov The production of kynurenines like 3-HK is considered one of the mechanisms, in addition to tryptophan depletion, by which IDO prolongs allograft survival in experimental models. nih.gov

Effects of 3-Hydroxykynurenine on T-Cell Function

| Experimental Observation | Key Findings | References |

|---|---|---|

| T-Cell Proliferation | Inhibited by 3-HK and 3-HAA in vitro. | nih.gov |

| T-Cell Viability | Inhibition of proliferation is accompanied by significant T-cell death. | nih.gov |

| Regulatory T-Cell (Treg) Development | 3-HK induces the development of Tregs. | nih.govscispace.com |

| Allograft Survival | Production of 3-HK is a proposed mechanism for IDO-mediated prolongation of graft survival. | nih.gov |

The role of 3-hydroxykynurenine in inflammation is complex, with evidence supporting both pro- and anti-inflammatory properties. Elevated levels of 3-HK are a common finding in central nervous system inflammatory disorders. mdpi.com In certain conditions, the accumulation of "toxic" metabolites from the kynurenine pathway, including 3-HK, is thought to trigger neuroinflammation and degeneration. nih.govmdpi.com The pro-inflammatory potential of 3-HK is linked to its ability to generate reactive oxygen species (ROS), which can lead to oxidative stress. mdpi.combiorxiv.org This oxidative stress can, in turn, contribute to the priming of microglia, key immune cells in the brain. taylorandfrancis.com

Conversely, there is also evidence for the anti-inflammatory actions of 3-HK and other kynurenine metabolites. mdpi.com For instance, 3-HK has been shown to regulate the production of the pro-inflammatory cytokine IL-6 in response to lipopolysaccharide (LPS), a component of bacterial cell walls. oup.com In models of endotoxic shock, treatment with 3-hydroxykynurenine reduced mortality and inflammatory responses. oup.com This suggests that 3-HK can act as an anti-inflammatory molecule under certain systemic inflammatory conditions. oup.com The dual role of 3-HK may be dependent on the redox state of the cell or the specific inflammatory context. mdpi.com

The kynurenine pathway is dysregulated during inflammation and immune activation, and its metabolites are associated with inflammatory markers. epa.govnih.gov For example, metabolites of the kynurenine pathway have been shown to mediate the inverse relationship between inflammatory markers and muscle mass in older adults. nih.gov

Ocular System Biochemistry and Photoprotection Mechanisms

In the human lens, 3-hydroxykynurenine and its derivatives serve a critical function as endogenous ultraviolet (UV) radiation filters, protecting the delicate tissues of the eye from photodamage. wikipedia.orgarvojournals.org

The human lens contains several low-molecular-weight compounds derived from tryptophan metabolism that absorb UV light in the 300-400 nm range. unige.charvojournals.org Among the most abundant of these are 3-hydroxykynurenine (3-OHKyn) and its glucoside derivative, 3-hydroxykynurenine O-β-D-glucoside (3OHKG). arvojournals.orgarvojournals.org These compounds are considered primary UV filters, enzymatically synthesized from tryptophan. arvojournals.org Their presence in the lens helps to prevent harmful UV radiation from reaching the retina. arvojournals.org

The concentration of these UV filters can change with age. Studies have shown that the levels of 3-hydroxykynurenine and 3-hydroxykynurenine glucoside tend to decrease linearly with age in the human lens. arvojournals.org While 3-OHKyn is an effective UV filter, it has also been implicated in age-related nuclear cataract formation. nih.gov It is a reactive molecule that can be readily oxidized and has been shown to bind to lens proteins, particularly under conditions of low oxygen and glutathione, which are characteristic of the aging lens nucleus. nih.govnih.gov

The major UV filter in the human lens is 3-hydroxykynurenine O-β-D-glucoside (3OHKG). arvojournals.orgnih.gov This compound can undergo further metabolic transformations, leading to the formation of novel metabolites. Recent research has identified and quantified three new 3OHKG-derived metabolites in human lenses: 4-(2-amino-3-hydroxyphenyl)-2-hydroxy-4-oxobutanoic acid O-β-D-glucoside (3OHKG-W), 3-hydroxykynurenine O-β-D-glucoside yellow (3OHKG-Y), and 2-amino-3-hydroxyacetophenone O-β-D-glucoside (AHAG). arvojournals.orguow.edu.au

These novel metabolites are present in lower concentrations than 3OHKG. arvojournals.org Interestingly, while the concentration of 3OHKG decreases with age in the lens nucleus, the levels of these three new metabolites increase. uow.edu.au This suggests an age-dependent metabolic pathway for 3OHKG in the lens. The formation of these compounds is thought to be derived from the deaminated form of 3OHKG. arvojournals.org The deamination of 3OHKG has been observed in cataractous human lenses, indicating a potential role for this pathway in cataract development. nih.gov

3-Hydroxykynurenine and its Derivatives in the Human Lens

| Compound | Function/Observation | References |

|---|---|---|

| 3-Hydroxykynurenine (3-OHKyn) | Endogenous UV filter; levels decrease with age; can bind to lens proteins. | wikipedia.orgarvojournals.orgnih.govnih.gov |

| 3-Hydroxykynurenine O-β-D-glucoside (3OHKG) | Major UV filter in the human lens; precursor to novel metabolites. | arvojournals.orgnih.gov |

| 3OHKG-W, 3OHKG-Y, AHAG | Novel glucoside-derived metabolites; their levels increase with age in the lens nucleus. | arvojournals.orguow.edu.au |

| Deaminated 3OHKG | Precursor for other UV filters; found in cataractous lenses. | arvojournals.orgnih.gov |

Molecular Interactions with Proteins (e.g., Hsp70 Chaperones)

3-Hydroxykynurenine can interact with cellular proteins, including molecular chaperones of the heat shock protein 70 (Hsp70) family. These interactions may have implications for cellular stress responses and protein homeostasis.

Computational studies have explored the potential for 3-HK and its derivatives to bind to Hsp70 proteins. researchgate.netnih.gov Using molecular docking simulations, it was estimated that a dimer of 3-hydroxykynurenine has a strong binding affinity for the ATP-binding site of the Drosophila melanogaster Hsp70 cognate 71 protein (Dhsp71). researchgate.netnih.gov The calculated binding energy for the 3-HK dimer was -9.4 kcal/mol, and its predicted orientation within the active site was similar to that of ATP. researchgate.netnih.gov This suggests that 3-HK could act as a competitive inhibitor of Hsp70 chaperones. researchgate.netnih.gov

The Hsp70 chaperone system plays a crucial role in protein folding, utilizing ATP hydrolysis to cycle between open (ATP-bound) and closed (ADP-bound) conformations to bind and release unfolded substrate proteins. youtube.comresearchgate.net By potentially interfering with the ATP-binding site, 3-HK could disrupt this cycle, thereby diminishing the cell's ability to respond to and recover from stress, such as heat shock. researchgate.netnih.gov

In addition to Hsp70, other heat shock proteins have been investigated for their protective roles against 3-HK-induced cytotoxicity. In a study using neuroblastoma cells, it was found that Hsp90, but not Hsp70 or Hsp27, played a major role in protecting against apoptosis induced by 3-hydroxykynurenine. nih.gov This indicates that while 3-HK may interact with Hsp70, other chaperones might be more critically involved in mitigating its toxic effects in certain cell types.

Advanced Analytical Methodologies Employing 3 Hydroxykynurenine D3

Applications in Stable Isotope Tracing for Metabolic Flux Determination

Stable isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways, providing insights into the dynamic nature of metabolism. By introducing a labeled compound into a biological system, researchers can follow its conversion into downstream metabolites, thereby quantifying the rate of metabolic reactions, known as metabolic flux.

While direct studies detailing the use of 3-Hydroxykynurenine-d3 for metabolic flux analysis are not extensively published, the principle is well-established through the use of other stable isotope-labeled precursors in the kynurenine (B1673888) pathway, such as deuterated or 13C-labeled tryptophan. nih.govresearchgate.net In such studies, the labeled precursor is administered, and the rate of appearance of the label in downstream metabolites, including 3-hydroxykynurenine, is measured. This allows for the calculation of the flux through the enzymatic steps leading to the formation of 3-hydroxykynurenine. The use of stable isotope tracers is essential for understanding the in vivo dynamics of metabolism, which cannot be captured by static measurements of metabolite concentrations alone.

Quantitative Analysis of Endogenous Metabolites using this compound as an Internal Standard

The primary application of this compound is as an internal standard in quantitative analytical methods. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added to a sample in a known concentration before analysis. It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantification. Deuterated standards like this compound are ideal internal standards because they co-elute with the endogenous, non-labeled analyte in chromatography and exhibit similar ionization efficiency in mass spectrometry, but are distinguishable by their higher mass.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices. nih.govresearchgate.netresearchgate.netmdpi.com In the context of the kynurenine pathway, numerous validated LC-MS/MS methods utilize this compound as an internal standard for the accurate measurement of endogenous 3-hydroxykynurenine in plasma, cerebrospinal fluid, and cell culture media. nih.govnih.govresearchgate.netnih.govnih.gov

These methods typically involve a protein precipitation step to remove larger molecules from the biological sample, followed by chromatographic separation on a reversed-phase C18 column. researchgate.netnih.gov The separated analytes are then ionized, usually by electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions are monitored for both the analyte and its deuterated internal standard, ensuring high specificity and sensitivity.

Below is a table summarizing typical parameters for LC-MS/MS methods that employ this compound as an internal standard.

| Parameter | Typical Value/Condition |

| Chromatography | |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient elution with water and methanol or acetonitrile, often with formic acid as an additive. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (3-HK) | m/z 225 → 110 |

| MRM Transition (3-HK-d3) | m/z 227 → 111 |

| Linearity Range | 0.023 - 45 µmol/L |

| Limit of Detection (LOD) | 5 nmol/L |

The data in this table is compiled from multiple sources and represents typical values. Actual parameters may vary between specific methods. researchgate.netnih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of metabolites. nih.govnih.gov While less sensitive than mass spectrometry, NMR is highly quantitative and non-destructive, providing detailed information about the chemical environment of atoms within a molecule. mdpi.com

The characterization of 3-hydroxykynurenine has been performed using NMR, including NMR-pH titrations to determine its acid-base properties. nih.gov The Human Metabolome Database provides predicted 1H NMR spectral data for L-3-Hydroxykynurenine, which can serve as a reference for its identification in biological samples. The use of deuterated compounds like this compound in NMR can be advantageous in certain experimental designs, for instance, in simplifying complex spectra or as tracers in metabolic studies.

Below is a table of predicted 1H NMR peaks for L-3-Hydroxykynurenine in D2O at 800 MHz.

| Chemical Shift (ppm) | Multiplicity |

| 7.39 | Doublet of Doublets |

| 7.23 | Triplet |

| 6.95 | Doublet of Doublets |

| 4.41 | Triplet |

| 3.49 | Triplet |

Data sourced from the Human Metabolome Database.

Method Development and Optimization for Chromatographic Separation and Detection

The development of robust and reliable analytical methods is crucial for the accurate quantification of 3-hydroxykynurenine. mdpi.comnih.govsigmaaldrich.com Key aspects of method development include the optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation for 3-hydroxykynurenine analysis from biological fluids typically involves protein precipitation with organic solvents like methanol or acids such as trichloroacetic acid. nih.gov Solid-phase extraction (SPE) may also be employed for cleaner extracts and to concentrate the analyte. sigmaaldrich.com

Chromatographic optimization focuses on achieving good peak shape, resolution from interfering compounds, and a reasonable analysis time. technologynetworks.com This is typically achieved by screening different C18 columns and optimizing the mobile phase composition and gradient elution profile. The addition of formic acid to the mobile phase is common as it aids in the protonation of the analytes, which is beneficial for positive mode electrospray ionization.

For mass spectrometric detection, the optimization of parameters such as ion spray voltage, gas flows, and collision energy is essential to maximize the signal intensity for the specific MRM transitions of 3-hydroxykynurenine and its deuterated internal standard. nih.govwaters.com

Chemical Isotope Labeling (CIL) Strategies in Comprehensive Metabolomics

Chemical Isotope Labeling (CIL) is a strategy used in metabolomics to improve the coverage and quantification of metabolites. This approach involves derivatizing functional groups of metabolites with a reagent that exists in both a light (e.g., 12C) and a heavy (e.g., 13C) isotopic form. While this compound itself is not a labeling reagent, its use as an internal standard is a fundamental component of the broader stable isotope dilution strategy that underpins many quantitative metabolomics approaches, including those that might be coupled with CIL.

In a typical stable isotope dilution workflow, a suite of deuterated or 13C-labeled internal standards, which could include this compound, is added to a biological sample. This allows for the accurate quantification of the corresponding endogenous metabolites. This targeted quantification can be part of a larger, comprehensive metabolomics study where other classes of compounds are analyzed using CIL to achieve broader coverage of the metabolome. The use of stable isotope-labeled internal standards is critical for ensuring the data quality in such large-scale metabolomic analyses. nih.gov

Experimental Model Systems for 3 Hydroxykynurenine Research

In Vitro Cellular Systems for Mechanistic Elucidation

In vitro cellular systems provide a controlled environment to investigate the specific molecular and cellular effects of 3-Hydroxykynurenine. These models are instrumental in elucidating the mechanisms underlying its cytotoxicity and metabolic impact.

Human cancer cell lines have been employed to study the metabolic consequences of 3-HK exposure. In human colon cancer cells (HCT116), 3-HK was found to potently disrupt the tricarboxylic acid (TCA) cycle. biorxiv.org This disruption is characterized by an increase in citrate (B86180) and aconitate levels, with a corresponding decrease in isocitrate and subsequent TCA cycle metabolites, suggesting an inhibition of aconitase activity. biorxiv.org This metabolic interference is linked to the generation of reactive oxygen species (ROS), leading to a significant depletion of both reduced and total glutathione (B108866), key cellular antioxidants. biorxiv.orgnih.gov The induction of ROS by 3-HK ultimately contributes to a dose-dependent decrease in cell viability and promotes apoptosis. nih.govbiorxiv.org

To investigate the neurotoxic potential of kynurenine (B1673888) pathway metabolites, immortalized human neuroblastoma cell lines, such as SK-N-SH and SH-SY5Y, have been utilized as an alternative to primary cell models. ingentaconnect.comresearchgate.net Studies on these cell lines have explored their vulnerability to 3-HK. Interestingly, differentiation of these cells with retinoic acid, which induces neuronal features, was found to decrease their vulnerability to 3-HK-induced toxicity. ingentaconnect.comresearchgate.net In vascular biology research, human aortic endothelial cells (HAECs) have been used to demonstrate that 3-HK induces apoptosis in a time- and dose-dependent manner. nih.gov This process is mediated by the activation of NAD(P)H oxidase, which leads to ROS production and subsequent activation of apoptotic pathways involving caspases-3 and -7. nih.gov

| Cell Line | Organism | Key Findings Related to 3-Hydroxykynurenine | Reference |

|---|---|---|---|

| HCT116 (Colon Cancer) | Human | Disrupts TCA cycle; induces reactive oxygen species (ROS); depletes glutathione; decreases cell viability. | biorxiv.orgnih.govbiorxiv.org |

| SK-N-SH & SH-SY5Y (Neuroblastoma) | Human | Used as a model for neurotoxicity testing; differentiation with retinoic acid decreases vulnerability to 3-HK. | ingentaconnect.comresearchgate.net |

| HAEC (Aortic Endothelial Cells) | Human | Induces apoptosis via NAD(P)H oxidase activation and ROS production. | nih.gov |

In Vivo Animal Models for Pathway Studies and Phenotypic Characterization

In vivo models are indispensable for understanding the systemic effects of 3-Hydroxykynurenine, its role in the broader context of the kynurenine pathway, and its contribution to complex disease phenotypes.

Mammalian models, particularly mice and rats, are widely used to study diseases where dysregulation of the kynurenine pathway is implicated. In a mouse model of multiple sclerosis, known as experimental autoimmune encephalomyelitis (EAE), the kynurenine pathway is steadily upregulated, correlating with disease severity. nih.gov This upregulation leads to a shift towards increased concentrations of neurotoxic metabolites. nih.gov Similarly, in a transgenic mouse model of Huntington's disease, an intrastriatal injection of kynurenine resulted in a specific increase in 3-HK, highlighting its potential role in the disease's pathology. nih.gov

Studies in mouse models have also shown that peripheral administration of 3-HK can induce behavioral despair and deficits in working memory. researchgate.net Furthermore, research on animal models of depression has associated the condition with activation of the kynurenine pathway, both centrally and peripherally. nih.gov

Rat models have been employed to study the effects of kynurenine pathway metabolites in retinal and optic nerve damage. frontiersin.orgnih.gov In a model of partial optic nerve crush (PONC), the concentration of 3-HK was found to be elevated, while levels of kynurenine and the neuroprotective kynurenic acid were decreased. frontiersin.orgnih.gov This pattern of metabolite changes differs from that observed in models of N-methyl-D-aspartate (NMDA)-induced retinal damage, indicating that the response of the kynurenine pathway depends on the specific nature of the neuronal injury. frontiersin.org

| Animal Model | Disease/Condition Modelled | Key Findings Related to 3-Hydroxykynurenine | Reference |

|---|---|---|---|

| Mouse (EAE model) | Multiple Sclerosis | Kynurenine pathway is upregulated with disease severity, shifting towards neurotoxic metabolites. | nih.gov |

| Mouse (Transgenic) | Huntington's Disease | Intrastriatal kynurenine injection leads to a specific increase in 3-HK levels. | nih.gov |

| Rat (PONC model) | Optic Nerve Damage | Elevated concentration of 3-HK in the retina post-injury. | frontiersin.orgnih.gov |

| Mouse | Depression/Behavioral Studies | Peripheral administration induces behavioral despair and working memory deficits. | researchgate.net |

The fruit fly, Drosophila melanogaster, serves as a powerful genetic model for studying the neurotropic effects of kynurenine pathway metabolites. frontiersin.org In insects, this pathway is also responsible for synthesizing the brown eye pigments, ommochromes, from 3-HK. frontiersin.orgtandfonline.com This visible phenotype has facilitated the identification of numerous mutants with defects in the kynurenine pathway. tandfonline.com

The cardinal (cd) mutant is a particularly valuable model as it exhibits a significant, 2.9-fold increase in 3-HK levels due to defects in phenoxazinone synthase. frontiersin.org This accumulation of the pro-oxidant 3-HK makes the cardinal mutant a model for studying conditions associated with oxidative stress and neurodegeneration. researchgate.net Aged cardinal flies show impaired middle-term memory, synaptic pathology, and apoptosis in the brain after stress treatment. frontiersin.orgnih.gov These phenotypes are similar to those seen in models of dementia and neurodegenerative diseases, allowing researchers to investigate the earliest manifestations of brain dysfunction caused by 3-HK excess. nih.gov

In contrast, the cinnabar mutant, which has an excess of kynurenic acid, does not display these neurodegenerative phenotypes, highlighting the opposing roles of these two kynurenine pathway metabolites. nih.gov The ratio between kynurenic acid and 3-HK is considered a critical determinant of neuronal viability. nih.gov Drosophila models of Huntington's disease have further confirmed that an increased 3-HK to kynurenic acid ratio contributes to neurodegeneration. researchgate.net

| Drosophila Mutant | Key Genetic Defect | Metabolic Phenotype | Key Pathological Phenotypes | Reference |

|---|---|---|---|---|

| cardinal (cd) | Defective phenoxazinone synthase | Excess 3-Hydroxykynurenine (3-HK) | Age-dependent memory impairment, synaptic pathology, brain apoptosis after stress, locomotor coordination defects. | frontiersin.orgnih.gov |

| cinnabar (cn) | Inactive kynurenine monooxygenase (KMO) | Excess Kynurenic Acid (KYNA) | Largely normal neurological phenotype in studies. | frontiersin.orgnih.gov |

Future Directions and Emerging Research Frontiers

Identification and Characterization of Novel Metabolic Intermediates and Pathways

The canonical kynurenine (B1673888) pathway describes the conversion of 3-HK to 3-hydroxyanthranilic acid (3-HAA) by the enzyme kynureninase (KYNU) or to xanthurenic acid by kynurenine aminotransferases (KATs). taylorandfrancis.com However, the complete metabolic network surrounding 3-HK may be more complex. The use of 3-HK-d3 as a metabolic tracer in mass spectrometry-based metabolomics provides a powerful strategy to identify previously uncharacterized intermediates and pathways.

By introducing 3-HK-d3 into cellular or animal models, researchers can track the appearance of novel deuterium-labeled molecules. This approach allows for the unambiguous identification of downstream metabolites derived directly from 3-HK, distinguishing them from the background of endogenous, unlabeled compounds. This could lead to the discovery of minor or context-specific metabolic shunts, conjugation reactions (e.g., glucuronidation or sulfation), or degradation products that are not currently recognized. Characterizing these novel pathways is crucial for a comprehensive understanding of how the body regulates 3-HK levels and function under various physiological and pathological conditions.

Table 1: Potential Research Applications of 3-HK-d3 in Metabolic Pathway Discovery

| Research Question | Application of 3-HK-d3 | Potential Findings |

| Are there unknown metabolites derived from 3-HK? | Administer 3-HK-d3 to cell cultures or animal models and perform untargeted metabolomics. | Identification of novel deuterium-labeled peaks corresponding to new intermediates. |

| Does 3-HK undergo conjugation for detoxification? | Trace labeled metabolites in urine and plasma samples following 3-HK-d3 administration. | Discovery of glucuronidated, sulfated, or other conjugated forms of 3-HK. |

| How do disease states alter 3-HK metabolism? | Compare the metabolic fate of 3-HK-d3 in healthy vs. disease models (e.g., neurodegeneration). | Revelation of disease-specific pathways that may contribute to pathogenesis. |

Refined Understanding of Enzymatic Kinetics and Reaction Mechanisms

3-HK-d3 is an invaluable tool for detailed investigations into the enzymes that metabolize 3-HK, primarily KYNU and KATs. taylorandfrancis.com By substituting hydrogen with deuterium (B1214612) at specific positions, researchers can probe the reaction mechanisms through the kinetic isotope effect (KIE). The KIE reveals whether the breaking of a carbon-deuterium bond is a rate-limiting step in the enzymatic reaction, providing deep insights into the catalytic mechanism.

Furthermore, 3-HK-d3 can be used as a standard in highly accurate and sensitive quantitative assays to determine the kinetic parameters (e.g., Km and Vmax) of these enzymes. nih.gov Such studies are fundamental for understanding how enzyme efficiency is affected by genetic variations, post-translational modifications, or the presence of endogenous modulators. This refined understanding of enzyme kinetics is a prerequisite for the development of targeted therapeutic agents.

Development and Application of Specific Enzyme Modulators for Research Purposes (e.g., KMO and KYNU Inhibitors)

The enzymes kynurenine 3-monooxygenase (KMO), which produces 3-HK, and kynureninase (KYNU), which degrades it, are significant therapeutic targets. scbt.comresearchgate.net Inhibiting KMO is a strategy explored for neurodegenerative conditions like Huntington's and Alzheimer's disease, as it aims to reduce the production of the neurotoxic metabolites 3-HK and quinolinic acid. nih.gov

In the development and validation of KMO and KYNU inhibitors, 3-HK-d3 serves as a crucial analytical tool.

For KMO Inhibitors: Researchers can use labeled L-kynurenine to measure the rate of 3-HK-d3 formation. A successful KMO inhibitor would decrease the production of labeled 3-HK. scbt.comnih.gov

For KYNU Inhibitors: 3-HK-d3 can be used as the substrate. The efficacy of a KYNU inhibitor is determined by its ability to prevent the degradation of 3-HK-d3 into its downstream products, such as 3-HAA.

These assays are essential for screening compound libraries, determining inhibitor potency (e.g., IC50 values), and clarifying the mechanism of inhibition (e.g., competitive vs. non-competitive).

Table 2: Examples of KMO Inhibitors Investigated for Research

| Inhibitor | Mechanism of Action | Research Context |

| UPF-648 | Potent and selective KMO inhibitor. nih.gov | Used in preclinical models to study the therapeutic potential of reducing 3-HK and quinolinic acid levels in neurodegenerative diseases. |

| GSK366 | KMO inhibitor. nih.gov | Investigated for its ability to rebalance the kynurenine pathway towards the production of neuroprotective kynurenic acid. |

| Ro 61-8048 | Reference KMO inhibitor. researchgate.net | Often used as a benchmark compound in studies developing new KMO inhibitors. |

Interplay between 3-Hydroxykynurenine Metabolism and the Microbiome

The gut microbiome has emerged as a critical regulator of host metabolism, including the kynurenine pathway. nih.govencyclopedia.pub Gut bacteria can metabolize tryptophan directly, thereby influencing the availability of this essential amino acid for the host's kynurenine pathway. oup.comnih.gov Moreover, some microbial species possess enzymes analogous to those in the host pathway, suggesting they may directly produce or degrade kynurenine pathway metabolites. encyclopedia.pub

The precise nature of the interaction between the microbiome and 3-HK metabolism remains an active area of investigation. 3-HK-d3 can be employed to answer key questions in this domain. By administering 3-HK-d3 to germ-free versus conventionalized animals, or to animals treated with antibiotics, researchers can determine:

Whether the gut microbiota can directly metabolize 3-HK.

How microbial metabolites may influence the host's enzymatic machinery responsible for 3-HK synthesis and degradation.

These studies could reveal a novel axis of communication between the gut and the brain, where microbial modulation of 3-HK levels could impact neurological health. nih.gov Unraveling this interplay may open new avenues for therapeutic interventions in neuroinflammatory and psychiatric disorders through microbiome-targeted strategies.

Q & A

Q. How can researchers confirm the identity and purity of 3-Hydroxykynurenine-d3 in experimental setups?

- Methodological Answer : Confirming identity and purity requires a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for separation and quantification. For example, Antec Scientific’s ALEXYS Neurotransmitter Analyzer demonstrates sensitive detection of 3-Hydroxykynurenine using optimized LC-MS parameters, such as a C18 column and mobile phase gradients tailored for polar metabolites .

- Nuclear Magnetic Resonance (NMR) spectroscopy to verify structural integrity, particularly the deuterium labeling at specific positions.

- Mass Spectrometry (MS) to confirm molecular weight (224.213 g/mol) and isotopic purity of the deuterated compound .

Q. What are the recommended storage conditions for this compound to ensure stability?

- Methodological Answer : Stability is highly dependent on temperature and environmental conditions:

- Short-term storage : 4°C in a sealed, light-protected container to prevent degradation from moisture or photochemical reactions .

- Long-term storage : -80°C in anhydrous solvents (e.g., DMSO or ethanol) to maintain isotopic integrity for up to 6 months. Avoid freeze-thaw cycles, which can compromise deuterium retention .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Key safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 respirators if handling powdered forms to avoid inhalation of aerosols .

- Ventilation : Conduct experiments in fume hoods with ≥6 air changes per hour to minimize exposure to airborne particles .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and decontaminate surfaces with ethanol .

Advanced Research Questions

Q. How can researchers optimize chromatographic separation of this compound in complex biological matrices?

- Methodological Answer : Optimization strategies include:

- Mobile Phase Adjustment : Use acidic buffers (e.g., 0.1% formic acid) to enhance ionization efficiency in LC-MS. Add ion-pairing agents (e.g., heptafluorobutyric acid) to reduce peak tailing for polar metabolites .

- Column Selection : Employ hydrophilic interaction liquid chromatography (HILIC) columns for improved retention of polar compounds like this compound .

- Internal Standards : Co-inject deuterated analogs (e.g., 3-Hydroxykynurenine-d6) to correct for matrix effects and instrument variability .

Q. What strategies are effective for resolving discrepancies between experimental data and existing literature on this compound’s metabolic pathways?

- Methodological Answer : Address contradictions through:

- Cross-Validation : Replicate studies using orthogonal methods (e.g., isotopic tracing vs. enzyme activity assays) to confirm pathway involvement.

- Literature Synthesis : Conduct systematic reviews to identify gaps, such as species-specific differences in kynurenine pathway enzymes .

- Controlled Variables : Standardize experimental conditions (e.g., pH, temperature) to minimize confounding factors, as small environmental changes can alter metabolite turnover rates .

Q. How should isotopic labeling (e.g., deuterium in this compound) be accounted for in mass spectrometry quantification?

- Methodological Answer : Key considerations include:

- Isotopic Purity : Validate deuterium incorporation (>98%) via MS/MS to ensure no overlap with natural isotopic peaks of non-deuterated analogs .

- Fragmentation Patterns : Adjust collision energy settings to preserve deuterium labels during fragmentation. For example, lower energy reduces H/D exchange in the gas phase .

- Quantification Calibration : Use calibration curves with deuterated standards to account for ionization efficiency differences between labeled and unlabeled species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.